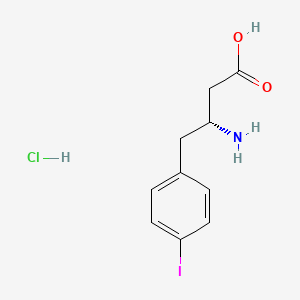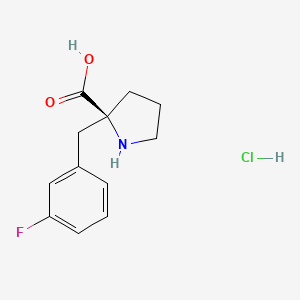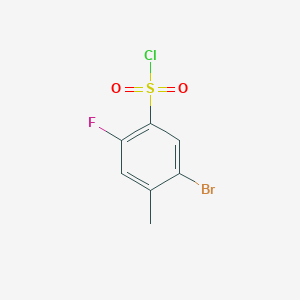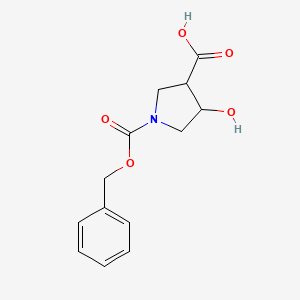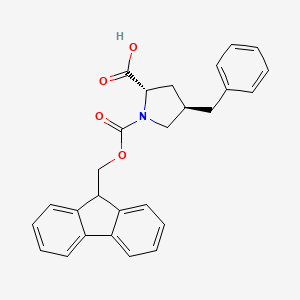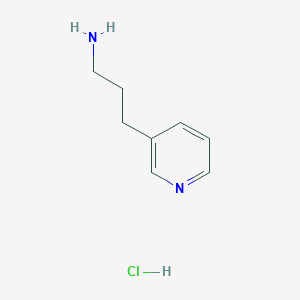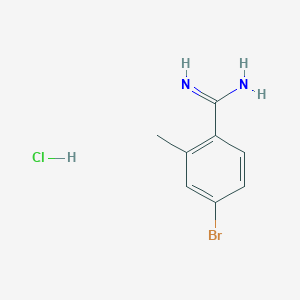
4-溴-2-甲基苯甲酰胺盐酸盐
描述
“4-Bromo-2-methyl-benzamidine hydrochloride” is a chemical compound with the molecular formula C8H10BrClN2O . It is an off-white solid .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-methyl-benzamidine hydrochloride” can be represented by the SMILES string Cl.Cc1ccc(cc1)C(N)=N . The InChI code for this compound is 1S/C8H10N2.ClH/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H3,9,10);1H .
科学研究应用
化学合成和药物化学
4-溴-2-甲基苯甲酰胺盐酸盐是化学合成和药物化学领域中的一种化合物。它的结构部分,苯甲酰胺基团,是各种药理活性化合物中的关键片段。例如,在凝血因子 Xa 抑制剂的背景下,苯甲酰胺异构体,如 1-氨基异喹啉,已被探索作为竞争性小分子抑制剂设计中的关键成分,具有潜在的抗血栓特性 (Pauls & Ewing, 2001)。这些抑制剂对于开发预防和治疗血栓形成的新型治疗剂至关重要。
环境和毒理学研究
与 4-溴-2-甲基苯甲酰胺盐酸盐相关的化合物,例如苯甲酰胺和乙酰胺,一直是环境和毒理学研究的主题。例如,对非芬太尼类新型合成阿片受体激动剂的详细综述强调了 N-取代苯甲酰胺在了解与它们作为滥用物质出现相关的化学、药理学和潜在风险方面的重要性 (Sharma et al., 2018)。这些研究有助于更广泛地了解环境污染物及其对公共健康的影响,强调监测和监管此类物质的重要性。
分子生物学和生物化学
在分子生物学和生物化学中,类似于 4-溴-2-甲基苯甲酰胺盐酸盐的苯甲酰胺衍生物的结构特征被用来理解蛋白质-配体相互作用。例如,苯甲酰胺及其类似物已被用作探针来研究丝氨酸蛋白酶,从而深入了解酶机制、底物特异性和酶抑制剂的设计。这项研究对药物开发有意义,特别是在为与疾病有关的酶设计抑制剂方面。
材料科学和超分子化学
在材料科学和超分子化学中,具有苯甲酰胺部分的化合物因其自组装特性和在纳米技术和生物材料中的潜在应用而受到研究。例如,与苯甲酰胺衍生物具有相似结构的苯-1,3,5-三甲酰胺 (BTA) 以其自组装成一维纳米级棒状结构的能力而闻名。这些结构的应用范围从聚合物加工到生物医学应用,展示了苯甲酰胺相关化合物在先进材料科学中的多功能性和潜力 (Cantekin, de Greef, & Palmans, 2012)。
安全和危害
Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用机制
Target of Action
Benzamidine, a related compound, is known to interact with various enzymes such as trypsin, urokinase-type plasminogen activator, and kallikrein . These enzymes play crucial roles in various biological processes, including digestion, blood clotting, and inflammation.
Mode of Action
Benzamidine and its derivatives are known to act as competitive inhibitors of certain enzymes, binding to the active site and preventing substrate interaction .
生化分析
Biochemical Properties
4-Bromo-2-methyl-benzamidine hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as trypsin and other serine proteases, where it binds to the active site and inhibits their activity . This inhibition is due to the compound’s ability to form stable complexes with the enzymes, thereby preventing substrate access and subsequent catalysis. Additionally, 4-Bromo-2-methyl-benzamidine hydrochloride can interact with proteins and other biomolecules, affecting their function and stability.
Cellular Effects
The effects of 4-Bromo-2-methyl-benzamidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of proteases involved in cell signaling, leading to altered signal transduction and gene expression patterns . This can result in changes in cellular metabolism, affecting processes such as protein synthesis, cell growth, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Bromo-2-methyl-benzamidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, particularly serine proteases, and inhibits their catalytic activity . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which prevents substrate binding and subsequent catalysis. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-methyl-benzamidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-methyl-benzamidine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of enzyme activity and altered cellular processes.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-methyl-benzamidine hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, it can lead to adverse effects such as toxicity and cellular damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing adverse outcomes.
Metabolic Pathways
4-Bromo-2-methyl-benzamidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized through oxidative deamination and other enzymatic reactions, leading to the formation of metabolites that can further influence cellular processes. These metabolic pathways can affect the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of 4-Bromo-2-methyl-benzamidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells, where it accumulates in specific compartments and exerts its biochemical effects. The distribution of the compound within tissues can influence its overall efficacy and toxicity, as well as its potential therapeutic applications.
Subcellular Localization
4-Bromo-2-methyl-benzamidine hydrochloride exhibits specific subcellular localization, which can affect its activity and function . The compound can be targeted to specific cellular compartments, such as the cytoplasm or nucleus, through targeting signals or post-translational modifications. This subcellular localization is crucial for its interaction with enzymes and other biomolecules, determining its overall biochemical effects.
属性
IUPAC Name |
4-bromo-2-methylbenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.ClH/c1-5-4-6(9)2-3-7(5)8(10)11;/h2-4H,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVOOWUHTXIQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655083 | |
| Record name | 4-Bromo-2-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171517-69-3 | |
| Record name | 4-Bromo-2-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


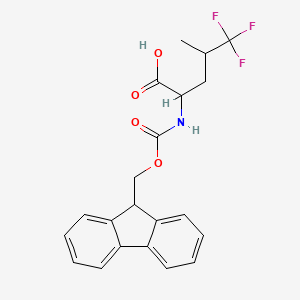

![3-[(3-Pyridinyloxy)methyl]piperidine dihydrochloride](/img/structure/B1390771.png)

